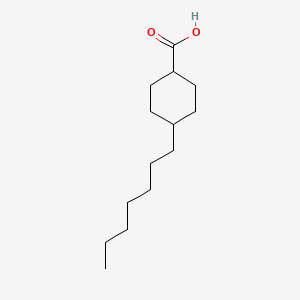

4-Heptylcyclohexanecarboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

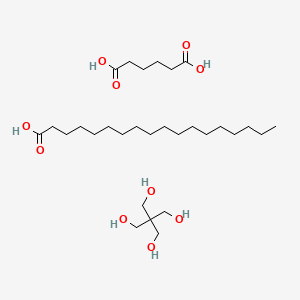

Polymer Synthesis

4-Heptylcyclohexanecarboxylic acid has applications in the synthesis of aliphatic polyesters. Using dicyclohexylcarbodiimide as an activating agent, researchers have successfully synthesized aliphatic polyesters under optimized conditions, demonstrating the potential of this acid in polymer chemistry (Vanhaecht et al., 2000).

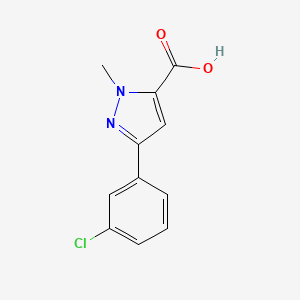

Nanosized Acid Catalysts

Research has also explored the development of novel nanosized acid catalysts for promoting polyhydroquinoline synthesis through Hantzsch condensation. Such catalysts can be employed for efficient one-pot synthesis, showcasing the versatility of 4-Heptylcyclohexanecarboxylic acid in facilitating complex chemical reactions (Goli-Jolodar et al., 2016).

Mesophase Formation

Studies on derivatives of 4-Heptylcyclohexanecarboxylic acid have contributed to our understanding of mesomorphism and dielectric properties. For instance, phenyl 4-alkylbiphenyl-4′-carboxylates and phenyl 4-(4-alkylphenyl)cyclohexanecarboxylates have been synthesized and their properties analyzed, contributing to materials science and liquid crystal technology (Karamysheva et al., 1976).

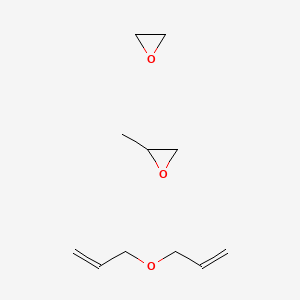

Photoresist Materials

4-Heptylcyclohexanecarboxylic acid derivatives have found use in the development of alicyclic polymers for 193 nm photoresist materials. These resins are synthesized from various cycloaliphatic co- and terpolymers, demonstrating the compound's potential in the field of photolithography and semiconductor manufacturing (Okoroanyanwu et al., 1998).

Enzyme Studies

4-Heptylcyclohexanecarboxylic acid has been instrumental in enzymatic studies. For example, the purification and analysis of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum have provided insights into enzyme specificity and mechanism, with potential applications in biochemistry and microbiology (Obata et al., 1988).

Alkaloid Framework Synthesis

The compound plays a role in the synthesis of complex natural product-like compounds, such as alkaloid-type 2-aza-7-oxabicyclo[4.3.0]nonane framework. This demonstrates its utility in organicchemistry and pharmacology for creating structurally complex molecules (Sonaglia et al., 2012).

Isomerism in Organic Chemistry

Investigations into the isomerism of derivatives of cyclohexane, including those involving 4-Heptylcyclohexanecarboxylic acid, contribute to a deeper understanding of stereochemistry and molecular structure in organic compounds (Desai et al., 1937).

Gastrointestinal Research

4-Heptylcyclohexanecarboxylic acid derivatives have been identified in clinical research, for example, as by-products of bacterial metabolism in the human gastrointestinal tract. Such discoveries can have implications in understanding gut flora and human metabolism (Kronick et al., 1983).

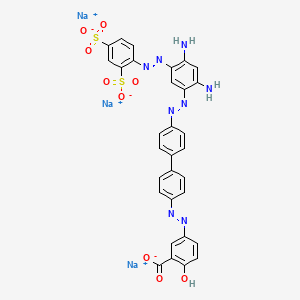

Electroluminescent Devices

The synthesis of photoreactive polymers containing 4-Heptylcyclohexanecarboxylic acid derivatives has led to advancements in electroluminescent devices. These polymers demonstrate potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic display technologies (Griesser et al., 2007).

Dermatological Applications

In dermatology, certain derivatives of 4-Heptylcyclohexanecarboxylic acid have been explored for their potential effects on skin health, such as in the treatment of wrinkles and skin dryness (Hiramoto et al., 2016).

UV Protection and Melanocyte Research

Studies have also been conducted on the impact of 4-Heptylcyclohexanecarboxylic acid derivatives on melanocyte activation and skin protection against ultraviolet radiation, contributing to the field of photodermatology (Hiramoto et al., 2014).

Metabolic Disorder Research

The compound has been identified in clinical chemistry, particularly in the study of metabolic disorders. It has been isolated and characterized in urine samples, suggesting its role in metabolic pathways (Bindel et al., 1976).

Lanthanide-Based MOFs

4-Heptylcyclohexanecarboxylic acid is used in the construction of lanthanide-based metal-organic frameworks (MOFs), demonstrating its utility in materials science. These MOFs feature unique water chains and strong photoluminescence, highlighting potential applications in various optical and electronic devices (Han et al., 2019).

Polymerization Catalysts

The acid and its derivatives have been employed as catalysts in the polymerization of norbornene derivatives. These studies contribute to the field of polymer chemistry by developing new methods for synthesizing functional polyolefins with varied applications (Mathew et al., 1996).

Photoreactive Polymer Development

Research on photoreactive polymers bearing N-Phenylamide groups, synthesized using derivatives of 4-Heptylcyclohexanecarboxylic acid, shows significant potential in modifying the refractive index and surface properties of these materials. This has implications for advanced manufacturing techniques like photolithography and surface functionalization (Griesser et al., 2009).

Propriétés

IUPAC Name |

4-heptylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h12-13H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAUQQIVJIRNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959212 | |

| Record name | 4-Heptylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Heptylcyclohexanecarboxylic acid | |

CAS RN |

38792-94-8, 38289-31-5 | |

| Record name | 4-Heptylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38792-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate](/img/structure/B1618750.png)